molecular formula C17H16FNO3 B6410351 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid CAS No. 1261984-94-4

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid

Cat. No.: B6410351
CAS No.: 1261984-94-4
M. Wt: 301.31 g/mol
InChI Key: WXGADIGNLJAENP-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid is an organic compound with a complex structure that includes an ethylcarbamoyl group, a fluorophenyl group, and a methylbenzoic acid moiety

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)14-7-4-11(9-15(14)18)13-6-5-12(17(21)22)8-10(13)2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGADIGNLJAENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691903
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-94-4
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Ethylcarbamoyl Group: This can be achieved by reacting ethylamine with a suitable precursor, such as an acid chloride or an ester.

    Introduction of the Fluorophenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced into the phenyl ring.

    Coupling Reactions: The final step involves coupling the ethylcarbamoyl-fluorophenyl intermediate with a methylbenzoic acid derivative. This can be done using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving scalability and reducing production time.

    Batch Processing: Traditional batch processing is still widely used, especially for smaller-scale production or when specific reaction conditions are required.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, such as reducing the carbamoyl group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Methylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.

    4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties

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